molecular formula C14H13N3O2 B13854248 1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B13854248
M. Wt: 255.27 g/mol
InChI Key: YHGIINGQDAKLIR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group at the 1-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one typically involves multi-step processes. One common method starts with the preparation of 5-aminopyrazole, which is then reacted with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C14H13N3O2/c1-9-13-12(18)7-8-15-14(13)17(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,18)

InChI Key

YHGIINGQDAKLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C=CN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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